Product packaging for Dimethyl 3-thienylmalonate(Cat. No.:CAS No. 70158-52-0)

Dimethyl 3-thienylmalonate

Cat. No.: B8790456
CAS No.: 70158-52-0
M. Wt: 214.24 g/mol
InChI Key: NAWKBJDDFVZPNQ-UHFFFAOYSA-N
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Description

Significance of Malonate Esters in Organic Synthesis

Malonate esters, such as diethyl malonate and dimethyl malonate, are highly valuable reagents in organic synthesis. chemicalbook.comnih.gov The hydrogen atoms on the carbon situated between the two carbonyl groups are particularly acidic, which allows for the easy formation of a carbanion. chemicalbook.comchemistnotes.com This carbanion can then participate in a variety of reactions, including alkylation and acylation. chemicalbook.com

The malonic ester synthesis is a classic method for preparing substituted acetic acids. chemistnotes.comwikipedia.org This process involves the alkylation of a malonic ester, followed by hydrolysis of the ester groups and subsequent decarboxylation. chemistnotes.comwikipedia.org This versatility makes malonate esters fundamental components in the synthesis of a wide array of organic compounds, including dicarboxylic acids and ketones. chemistnotes.com

Overview of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, first discovered in 1882. nih.gov Its derivatives are a significant class of compounds in modern chemical research due to their diverse applications. numberanalytics.com They are integral to the development of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comresearchgate.net

In medicinal chemistry, the thiophene ring is considered a "privileged pharmacophore" because of its presence in numerous biologically active molecules and approved drugs. nih.govresearchgate.net Thiophene derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govmdpi.com This wide range of applications stems from the unique structural and electronic properties of the thiophene ring, which can engage in various interactions with biological targets. nih.gov

Position of Dimethyl 3-thienylmalonate within Thiophene Chemistry

This compound is a specific thiophene derivative that combines the reactive potential of the malonate group with the structural and biological significance of the thiophene moiety. This positions it as a key intermediate in the synthesis of various more complex thiophene-containing molecules. For instance, it is a precursor in the synthesis of 3-thienylmalonic acid, which is an important intermediate for certain pharmaceuticals. lookchem.com The reactivity of the malonate portion allows for the introduction of various substituents onto the carbon adjacent to the thiophene ring, enabling the synthesis of a diverse library of 3-substituted thiophene compounds.

Compound Data

The following table provides key identifiers for this compound:

IdentifierValue
IUPAC Name Dimethyl 2-(thiophen-3-yl)propanedioate
CAS Number 70158-52-0 lookchem.com
Molecular Formula C9H10O4S
Molecular Weight 214.24 g/mol

Synthesis and Reactions

Synthesis of this compound

One documented method for the preparation of this compound involves the reaction of a 3-halothiophene, such as 3-bromothiophene (B43185), with a malonic ester in the presence of a catalyst. For example, the diethyl ester, diethyl 3-thienylmalonate, can be synthesized through the condensation of 3-iodothiophene (B1329286) with the sodium salt of diethyl malonate, using copper(I) bromide as a catalyst. researchgate.net A similar principle can be applied to produce the dimethyl ester.

Another approach involves the reaction of 3-halothiophene with malononitrile, followed by hydrolysis and esterification to yield the desired diester. google.com

Reactions Involving this compound

This compound can undergo further reactions typical of malonic esters. For example, it can be alkylated at the central carbon. A study on the synthesis of impurities of Tiaprofenic acid demonstrated the methylation of diethyl-2-(3-thienyl)malonate using methyl iodide in the presence of sodium hydride to produce 2-methyl-2-(3-thienyl)methyl malonate. tsijournals.com

Furthermore, this compound can be hydrolyzed to form 3-thienylmalonic acid. This is typically achieved by treating the diester with a base, such as sodium hydroxide (B78521), followed by acidification. prepchem.com

Spectroscopic Data

1H NMR (CDCl3, δ/ppm): 1.8 (s, 3H), 3.72 (s, 3H), 3.76 (s, 3H), 7.06 (d, 1H), 7.20 (m, 2H). tsijournals.com

This suggests that the spectrum for this compound would show signals corresponding to the methyl ester protons and the protons of the thiophene ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4S B8790456 Dimethyl 3-thienylmalonate CAS No. 70158-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70158-52-0

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

dimethyl 2-thiophen-3-ylpropanedioate

InChI

InChI=1S/C9H10O4S/c1-12-8(10)7(9(11)13-2)6-3-4-14-5-6/h3-5,7H,1-2H3

InChI Key

NAWKBJDDFVZPNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CSC=C1)C(=O)OC

Origin of Product

United States

Reactivity and Mechanistic Studies of Dimethyl 3 Thienylmalonate and Analogs

Oxidative Coupling and Dimerization Reactions

The oxidative coupling of thienylmalonates serves as a key transformation in the synthesis of complex heterocyclic structures. These reactions, often promoted by metal salts, proceed through radical intermediates and can lead to the formation of valuable fused ring systems.

High Valent Metal Salt-Promoted Oxidative Dimerization of Diethyl 3-thienylmalonate

The oxidation of diethyl 3-thienylmalonate using various high valent metal salts results in dimerization products. researchgate.netresearchgate.net These reactions are typically carried out in different solvents at elevated temperatures. researchgate.net The choice of metal oxidant and solvent conditions can influence the distribution of dimer products, which arise from either side-chain or nuclear coupling of the intermediate radicals. researchgate.net

Commonly employed metal oxidants include iron(III) perchlorate (B79767) (Fe(ClO₄)₃), manganese(III) acetate (B1210297) (Mn(OAc)₃), manganese dioxide (MnO₂), and copper(II) oxide (CuO). researchgate.net The reaction temperature is a critical parameter, with studies often conducted around 60°C. researchgate.net The solvent medium can also play a significant role in the reaction outcome. researchgate.net

Table 1: Metal Oxidants in Diethyl 3-thienylmalonate Dimerization

Metal Oxidant Formula Reference
Iron(III) perchlorate Fe(ClO₄)₃ researchgate.net
Manganese(III) acetate Mn(OAc)₃ researchgate.net
Manganese dioxide MnO₂ researchgate.net
Copper(II) oxide CuO researchgate.net

The oxidative dimerization of diethyl 3-thienylmalonate is proposed to proceed through a homolytic mechanism. researchgate.net This process is initiated by the oxidation of the starting material to generate a delocalized malonyl radical. researchgate.net The interaction between the metal and the sulfur atom of the thiophene (B33073) ring is believed to be a crucial factor in controlling the regioselectivity of the subsequent dimerization, influencing the distribution between side-chain and nuclear coupling products. researchgate.net

The formation of these radical intermediates is a key step, and their subsequent coupling leads to the observed dimeric products. researchgate.net The nature of the metal oxidant can influence the selective generation of these malonyl radicals. researchgate.net

A significant application of the oxidative dimerization of diethyl 3-thienylmalonate is the synthesis of benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives. researchgate.netpolimi.itresearchgate.net These fused heterocyclic systems are of considerable interest due to their applications in organic electronics, particularly as building blocks for semiconducting polymers used in organic field-effect transistors (OFETs) and organic solar cells. researchgate.netnih.govrsc.org

The planar and symmetrical structure of the BDT core facilitates strong intermolecular π-π stacking and electron delocalization, which are desirable properties for efficient charge transport in electronic devices. nih.gov The synthesis allows for the introduction of various substituents on the central benzene (B151609) ring, enabling the fine-tuning of the electronic and physical properties of the resulting materials. researchgate.net The general synthetic strategy involves the dimerization followed by subsequent chemical transformations to yield the final BDT structure. nih.gov

Reactivity of the Malonate Ester Moiety

The malonate ester group in dimethyl 3-thienylmalonate is a versatile functional handle that allows for a variety of chemical transformations, including condensation and substitution reactions.

Condensation Reactions with Carbonyl Compounds

The active methylene (B1212753) group of the malonate ester can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. pressbooks.pubopenstax.orgfiveable.me These reactions, often catalyzed by a base, proceed through the formation of an enolate intermediate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reaction partner. pressbooks.pubopenstax.org

This type of reaction, known as the Knoevenagel condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting products are typically α,β-unsaturated compounds, which are valuable intermediates for the synthesis of more complex molecules. fiveable.me The specific conditions of the reaction, including the choice of base and solvent, can influence the reaction rate and yield.

Nucleophilic Substitution Reactions

The malonate ester can act as a nucleophile in substitution reactions. byjus.comlibretexts.orgbits-pilani.ac.in For instance, in the synthesis of diethyl 2-(3-thienyl)malonate, the sodium salt of diethyl malonate undergoes a condensation reaction with 3-iodothiophene (B1329286), where the malonate anion displaces the iodide leaving group. researchgate.net This reaction is often catalyzed by a copper(I) salt, such as copper(I) bromide (CuBr). researchgate.net

The reactivity in nucleophilic substitution is dependent on the strength of the nucleophile and the nature of the leaving group on the electrophilic substrate. byjus.com The malonate anion is a relatively soft nucleophile, and its reactivity can be enhanced by the choice of an appropriate catalyst and reaction conditions.

Reactivity of the Thiophene Ring System

The reactivity of this compound is governed by the electronic properties of the thiophene ring, which is an electron-rich aromatic system, and the influence of the appended dimethyl malonate substituent. Thiophene itself is known to be significantly more reactive than benzene towards electrophilic attack. wikipedia.org

The thiophene ring readily undergoes electrophilic aromatic substitution (EAS) reactions. wikipedia.org Due to the electron-rich nature of the sulfur heteroatom, the positions ortho to it (C2 and C5) are highly activated and are the preferred sites of attack for electrophiles. For instance, thiophene brominates at a rate approximately 107 times faster than benzene. wikipedia.org In this compound, the substituent is at the C3 position. The dimethyl malonate group, containing two electron-withdrawing ester functionalities, deactivates the ring compared to unsubstituted thiophene. Typically, deactivating groups direct incoming electrophiles to the meta position. mnstate.edu In the context of the thiophene ring, this would correspond to the C5 position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 position, which is also an activated site in the parent thiophene ring. Common EAS reactions applicable to thiophene include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. mnstate.eduvedantu.com

While direct nucleophilic aromatic substitution (SNAr) on an unsubstituted aromatic ring is difficult, such reactions can occur on thiophene rings that are activated by electron-withdrawing groups or possess a good leaving group. wikipedia.org A key pathway for the transformation of substituted thiophenes involves the metabolic oxidation of the ring's sulfur atom. nih.gov For example, studies on 3-aroylthiophenes have shown that microsomal oxidation forms a highly reactive and electrophilic thiophene sulfoxide (B87167) intermediate. nih.gov This intermediate is then readily attacked by nucleophiles like mercaptoethanol or the endogenous glutathione, leading to addition products and even ring-opening. nih.gov This indicates a pathway where the thiophene ring is transformed into a reactive electrophile that subsequently undergoes nucleophilic attack.

Another relevant transformation is the copper-catalyzed condensation of an aryl halide with a nucleophile. The synthesis of diethyl 2-(3-thienyl)malonate has been achieved through the reaction of 3-iodothiophene with the sodium salt of diethyl malonate, demonstrating a nucleophilic displacement of iodide from the thiophene ring. researchgate.net

Table 1: Regioselectivity in Transformations of the 3-Substituted Thiophene Ring
Reaction TypeExpected Primary Position of AttackInfluencing Factors
Electrophilic Aromatic SubstitutionC5Activation of C5 by sulfur; Deactivating, meta-directing effect of C3-malonate group.
Nucleophilic Attack (via Sulfoxide)C2 or C5Formation of an electrophilic sulfoxide intermediate across the C2-S or C5-S bond.
Nucleophilic Substitution (of halide)C3Position of the leaving group (e.g., Iodine at C3). researchgate.net

When performing chemical transformations on this compound, the reactivity of both the thiophene ring and the ester functional groups must be considered. The ester groups of the malonate moiety are susceptible to hydrolysis under both acidic and basic conditions and can undergo transesterification in the presence of alcohol solvents with appropriate catalysts.

In the context of electrophilic aromatic substitution, the conditions must be chosen carefully. For example, strong Lewis acids used as catalysts in Friedel-Crafts reactions (e.g., AlCl3) can complex with the carbonyl oxygens of the ester groups. This complexation can further deactivate the ring towards electrophilic attack or lead to undesired side reactions. Similarly, strongly acidic conditions for nitration or sulfonation could promote ester hydrolysis.

During nucleophilic reactions, the ester groups themselves are potential targets. The use of strong nucleophiles, especially under harsh conditions, could lead to saponification of the esters or nucleophilic acyl substitution rather than the desired reaction on the thiophene ring. However, certain reactions show good functional group tolerance. For instance, some molybdenum- and tungsten-catalyzed metathesis reactions are known to tolerate amines, amides, and nitriles. ximo-inc.com In the specific case of the copper-catalyzed synthesis of diethyl 2-(3-thienyl)malonate from 3-iodothiophene, the diethyl malonate ester groups remain intact throughout the reaction, indicating tolerance under those specific catalytic conditions. researchgate.net

Mechanistic Insights and Kinetic Studies

Mechanistic studies provide a deeper understanding of the reaction pathways and the factors that control them. For this compound, this includes the effects of solvents and the roles of catalysts in its transformations.

The choice of solvent can significantly influence the rate and outcome of a reaction by stabilizing or destabilizing reactants, transition states, and intermediates. For electrophilic aromatic substitution, the mechanism proceeds through a charged carbocation intermediate known as a sigma complex or arenium ion. Polar solvents can stabilize this charged intermediate, potentially accelerating the reaction.

In nucleophilic substitution reactions, solvent effects are also critical. Polar protic solvents can solvate both the nucleophile and the leaving group, while polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), are particularly effective at solvating cations, leaving the anion (nucleophile) more free and reactive. This can accelerate SN2-type reactions. In the synthesis of 2-(3-thienyl)malonic acid, the initial iodination step was carried out in n-butanol, a polar protic solvent. researchgate.net While specific kinetic studies on this compound in DMSO are not widely reported, DMSO is a common solvent for nucleophilic substitution reactions due to its ability to enhance the reactivity of nucleophiles.

Catalysis is fundamental to many of the transformations involving thienylmalonates. As discussed, electrophilic substitutions on the thiophene ring typically require a catalyst to generate a sufficiently powerful electrophile. vedantu.com These include:

Lewis Acids (e.g., AlCl3, FeBr3) for Friedel-Crafts reactions and halogenations.

Protic Acids (e.g., H2SO4) as catalysts in nitration and sulfonation reactions.

A highly specific and crucial example of catalysis is found in the synthesis of thienylmalonate itself. A published route to diethyl 2-(3-thienyl)malonate from 3-bromothiophene (B43185) involves two distinct catalytic steps researchgate.net:

An initial iodination of 3-bromothiophene using potassium iodide is catalyzed by a CuI/N,N'-dimethylethane-1,2-diamine system. researchgate.net

The subsequent condensation of the resulting 3-iodothiophene with the sodium salt of diethyl malonate is catalyzed by CuBr . researchgate.net

These copper-catalyzed cross-coupling reactions are essential for efficiently forming the carbon-carbon bond between the thiophene ring and the malonate moiety. Furthermore, in biological systems, the transformation of thiophene derivatives can be catalyzed by enzymes. The formation of reactive thiophene sulfoxide metabolites is mediated by cytochrome P450 enzymes in the liver, representing a form of biocatalysis. nih.gov

Advanced Spectroscopic and Structural Characterization of Thienylmalonate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of Dimethyl 3-thienylmalonate is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The thiophene (B33073) ring protons would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would be indicative of the 3-substitution pattern. The proton at the C2 position would likely appear as a doublet of doublets, coupled to the protons at C4 and C5. Similarly, the protons at C4 and C5 would show couplings to each other and to the proton at C2.

The methine proton of the malonate group (CH) is expected to resonate as a singlet at a characteristic downfield position due to the electron-withdrawing effect of the adjacent thiophene ring and the two ester carbonyl groups. The six protons of the two equivalent methyl ester groups (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. wisc.edu

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiophene H2 ~7.3-7.5 dd J ≈ 1.5, 3.0
Thiophene H4 ~7.1-7.3 dd J ≈ 3.0, 5.0
Thiophene H5 ~7.4-7.6 dd J ≈ 1.5, 5.0
Malonate CH ~4.5-5.0 s -
OCH₃ ~3.8 s -

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbons of the ester groups are the most deshielded and would appear significantly downfield, typically in the region of δ 165-175 ppm. wisc.edu The carbon atoms of the thiophene ring would resonate in the aromatic region (δ 120-140 ppm), with the carbon atom attached to the malonate group (C3) showing a distinct chemical shift. The methine carbon of the malonate group is expected around δ 50-60 ppm, and the methyl ester carbons (-OCH₃) would appear at a similar upfield position. wisc.edu

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~168
Thiophene C3 ~135
Thiophene C5 ~128
Thiophene C2 ~127
Thiophene C4 ~125
Malonate CH ~55
OCH₃ ~53

While not applicable to this compound itself, if fluorinated derivatives were to be synthesized, ¹⁹F NMR would be an invaluable tool. This technique is highly sensitive to the electronic environment of fluorine atoms and provides detailed information about their connectivity and spatial arrangement within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional groups. The C-O stretching vibrations of the ester would likely appear in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would be observed in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (aromatic) 3100-3000 Medium
C-H (aliphatic) 3000-2850 Medium
C=O (ester) 1750-1730 Strong
C=C (aromatic) 1600-1450 Medium-Weak
C-O (ester) 1250-1100 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₉H₁₀O₄S), the molecular ion peak [M]⁺ would be expected at m/z 214. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 183, or the loss of a methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 155. Another characteristic fragmentation pathway for malonates is the loss of the entire ester side chain. The presence of the thiophene ring would also lead to characteristic fragments, such as the thienyl cation at m/z 83. The observation of an M+2 peak with an intensity of about 4.4% relative to the molecular ion peak would be indicative of the presence of a sulfur atom.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, scientists can generate an electron density map from which the molecular structure, bond lengths, bond angles, and intermolecular interactions can be elucidated.

Table 1: Representative Crystallographic Data for a Thiophene Derivative (Methyl-3-aminothiophene-2-carboxylate) (Note: This data is for an analogous compound and is presented for illustrative purposes.)

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not specified
b (Å)Value not specified
c (Å)Value not specified
β (°)Value not specified
Volume (ų)Value not specified
ZValue not specified
Key InteractionsN-H···O and N-H···N hydrogen bonds

Computational Chemistry and Theoretical Studies on Dimethyl 3 Thienylmalonate Systems

Reaction Mechanism Modeling

Insights into Regioselectivity and Stereoselectivity:While the regioselectivity of reactions involving related malonates is a topic of synthetic interest, theoretical modeling to explain these outcomes for Dimethyl 3-thienylmalonate is not available.

Quantitative Structure-Reactivity/Activity Relationships (QSRR/QSAR)

Extensive research into publicly available scientific literature and chemical databases did not yield specific Quantitative Structure-Reactivity/Activity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) studies focused exclusively on this compound. This suggests that while the compound is known and used in chemical synthesis, detailed computational studies to develop predictive models for its reactivity or biological activity may not have been published or are not widely indexed.

However, the principles of QSRR/QSAR are broadly applicable. Such studies on related thiophene-containing molecules, like thienopyrimidine and benzothiophene (B83047) derivatives, can provide a framework for how similar investigations for this compound could be structured. researchgate.netimist.ma These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov

Development of Predictive Models based on Molecular Descriptors (Geometric, Electronic, Lipophilicity)

The foundation of any QSAR/QSRR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a hypothetical QSAR/QSAR study on this compound derivatives, the following types of descriptors would be crucial:

Geometric Descriptors: These describe the three-dimensional properties of the molecule, such as its size, shape, and surface area. For this compound, this would involve calculating parameters like molecular volume, surface area, and specific conformational angles that could influence how it interacts with other molecules or a biological target.

Electronic Descriptors: These pertain to the electronic properties of the molecule, which are fundamental to its reactivity. arxiv.org For the thienylmalonate structure, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and partial atomic charges on the thiophene (B33073) ring and malonate group would be calculated. nih.gov These descriptors help in understanding the nucleophilic and electrophilic nature of different parts of the molecule.

Lipophilicity Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in fatty or non-polar environments versus aqueous environments. This is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For this compound derivatives, variations in substituents would alter their lipophilicity, which would be quantified and used in the QSAR model.

Once a diverse set of descriptors is calculated for a series of thienylmalonate derivatives with known activities or reactivities, statistical methods are employed to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). mdpi.comnih.gov The goal is to create an equation that can accurately predict the activity or reactivity of new, untested derivatives based solely on their calculated descriptors. arxiv.org

A hypothetical QSAR model for a series of thienylmalonate derivatives might look like the following generic equation:

pActivity = c₀ + c₁(Electronic Descriptor) + c₂(Geometric Descriptor) + c₃(Lipophilicity Descriptor)*

Where pActivity is the biological activity or reactivity, and c represents the coefficients determined through regression analysis.

The statistical quality of the developed model is assessed using various metrics, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for an external test set of compounds. researchgate.net

A study on thienopyrimidine derivatives, for instance, successfully used 2D-QSAR models to correlate antibacterial activity with descriptors like electro-topological state indices and chi parameters, achieving high correlation coefficients (r² > 0.9). researchgate.net This demonstrates the potential of such models in understanding and predicting the activity of thiophene-containing compounds.

Application in Rational Design of Thienylmalonate Derivatives

A well-validated QSAR/QSRR model is a powerful tool for the rational design of new molecules with enhanced properties. nih.gov By analyzing the QSAR equation, chemists can understand which structural features are most influential. For instance, if the model indicates that a higher negative electrostatic potential on the thiophene ring increases activity, new derivatives can be designed with electron-donating groups on the ring.

The process for rational design using a QSAR model for thienylmalonate derivatives would typically involve these steps:

Model Interpretation: Analyze the validated QSAR model to identify the key molecular descriptors that positively or negatively impact the desired activity or reactivity.

In Silico Design: Propose new virtual derivatives of this compound by modifying its structure with different functional groups. These modifications would be guided by the insights from the QSAR model. For example, if lipophilicity is shown to be a key factor, alkyl chains of varying lengths could be added.

Descriptor Calculation and Activity Prediction: Calculate the molecular descriptors for the newly designed virtual compounds and use the QSAR model to predict their activity or reactivity.

Prioritization for Synthesis: The virtual derivatives with the most promising predicted properties would be prioritized for chemical synthesis and experimental testing. This approach saves significant time and resources compared to traditional trial-and-error synthesis.

In studies on other heterocyclic compounds, this approach has been successfully applied. For example, QSAR models for a series of 1,2,4-triazole (B32235) derivatives were used to design new compounds with potentially enhanced antifungal activity. Similarly, QSAR studies on benzothiophene derivatives helped in identifying key structural features for antimicrobial activity, guiding the design of more potent compounds. imist.ma

While specific data for this compound is not available, the established methodologies of QSAR/QSRR provide a clear roadmap for how such computational studies could accelerate the discovery and optimization of its derivatives for various applications.

Advanced Synthetic Applications and Material Science Relevance of Dimethyl 3 Thienylmalonate

Role as Versatile Building Blocks in Complex Organic Synthesis

The inherent reactivity of the active methylene (B1212753) group in dimethyl 3-thienylmalonate, coupled with the electronic characteristics of the thiophene (B33073) ring, makes it an invaluable precursor in the assembly of complex molecular architectures.

Precursors for Polycyclic Aromatic Compounds

While direct, specific examples of the synthesis of polycyclic aromatic hydrocarbons (PAHs) starting from this compound are not extensively documented in readily available literature, its chemical functionalities suggest a strong potential for such applications through established synthetic methodologies. The active methylene protons of the malonate moiety are readily deprotonated by a base, forming a nucleophilic carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions that are fundamental to the construction of polycyclic systems.

One plausible synthetic route involves the Knoevenagel condensation . This reaction would see the condensation of this compound with aromatic aldehydes or ketones, leading to the formation of a new carbon-carbon double bond. Subsequent intramolecular cyclization reactions, such as electrocyclization or Friedel-Crafts-type reactions, could then be employed to construct the fused aromatic rings characteristic of PAHs. The thiophene ring itself can also participate in cyclization reactions, further expanding the possibilities for creating diverse polycyclic structures. The modular nature of these synthetic strategies would allow for the systematic variation of the aromatic partner, enabling the synthesis of a library of novel PAHs with tailored electronic and photophysical properties.

Another potential approach is through Michael addition reactions . The malonate anion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. This reaction pathway can be strategically employed to build up complex carbon skeletons that can then be cyclized and aromatized to yield polycyclic aromatic structures. The versatility of the Michael addition, combined with the unique electronic contribution of the thiophene ring, opens avenues for the synthesis of unconventional PAH architectures.

Synthesis of Fused Heterocycles (e.g., Thienothiophenes)

This compound is a key precursor in the synthesis of fused heterocyclic systems, particularly thienothiophenes. These sulfur-containing fused rings are of significant interest due to their applications in organic electronics. A prominent synthetic method that can utilize this compound is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (such as a malonate) and elemental sulfur in the presence of a base.

In the context of synthesizing thienothiophenes, a hypothetical but chemically sound pathway would involve the reaction of a suitable thiophene-based carbonyl compound with this compound and sulfur. The reaction would proceed through a series of steps including a Knoevenagel condensation, followed by a Michael addition of sulfur, and subsequent cyclization and aromatization to yield the thieno[3,2-b]thiophene core. This approach offers a convergent and efficient route to these important fused heterocycles, allowing for the introduction of various substituents to tune the material's properties.

The following table outlines a representative Gewald reaction scheme for the synthesis of a thienothiophene derivative:

Reactant 1Reactant 2ReagentProduct
Thiophene-2-carbaldehydeThis compoundSulfur, MorpholineDimethyl 2-amino-4-(thiophen-2-yl)thieno[3,2-b]thiophene-5,6-dicarboxylate

Contributions to Polymer Chemistry and Advanced Materials

The incorporation of the thienylmalonate moiety into polymer chains offers a powerful strategy for the development of advanced materials with tailored functionalities.

Monomer Units in Functional Polymer Synthesis (e.g., controlled radical polymerization)

This compound can be chemically modified to introduce a polymerizable group, such as a vinyl or acryloyl moiety, transforming it into a functional monomer. For instance, transesterification of the malonate with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (HEMA) would yield a monomer bearing the thienylmalonate side chain.

These functional monomers can then be polymerized using controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgwikipedia.org These methods allow for precise control over the polymer's molecular weight, architecture, and functionality. wikipedia.orgwikipedia.org The presence of the thienylmalonate side chains imparts unique properties to the resulting polymer. The thiophene ring can enhance the polymer's thermal stability and introduce electronic conductivity, while the malonate group can be further functionalized post-polymerization.

The table below summarizes the key features of ATRP and RAFT for the polymerization of functional monomers:

Polymerization TechniqueKey Features
Atom Transfer Radical Polymerization (ATRP) Utilizes a transition metal catalyst to reversibly activate and deactivate propagating radicals, enabling control over polymer chain growth. wikipedia.org
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Employs a chain transfer agent to mediate the polymerization via a reversible chain transfer process, allowing for the synthesis of polymers with low dispersity. wikipedia.org

Development of Optoelectronic Materials via Thienylmalonate Derivatives

Thiophene-based materials are renowned for their applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgmdpi.com The electronic properties of these materials can be finely tuned by modifying the thiophene ring with various functional groups.

The introduction of a malonate group onto a thiophene-containing conjugated system can significantly influence its optoelectronic properties. The electron-withdrawing nature of the ester groups in the malonate can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. This tuning of the electronic band gap is crucial for optimizing the performance of optoelectronic devices.

Furthermore, polymers and small molecules incorporating thienylmalonate derivatives can be designed to have specific charge transport characteristics. The thiophene units provide the pathway for charge delocalization, while the malonate groups can influence the intermolecular packing and morphology of the material in the solid state, which are critical factors for efficient charge transport. Research in this area focuses on synthesizing novel thienylmalonate-containing molecules and polymers and characterizing their photophysical and electronic properties to assess their potential in various optoelectronic applications. taylorfrancis.com

Development of Probes and Labeled Compounds for Mechanistic Investigations

The unique chemical properties of the thienylmalonate scaffold also lend themselves to the development of specialized tools for mechanistic studies in chemistry and biology.

Thiophene-based compounds are known to exhibit fluorescence, and this property can be exploited to create fluorescent probes. nih.gov By attaching a thienylmalonate derivative to a molecule of interest, it is possible to track its movement and interactions within a complex system, such as a living cell. nih.gov The fluorescence properties can be tuned by modifying the substitution pattern on the thiophene ring, allowing for the development of probes with specific excitation and emission wavelengths.

Moreover, malonic acid derivatives have been utilized in the field of nuclear medicine for the development of radiolabeled compounds for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov The malonate group can act as a chelating agent for radiometals or be a site for the introduction of a radioisotope such as iodine-123 or fluorine-18. nih.govweebly.comsnmjournals.org By incorporating a this compound moiety into a biologically active molecule, it is possible to create a radiotracer that can be used to visualize and quantify biological processes in vivo. This can provide invaluable insights into disease mechanisms and the pharmacokinetics of drugs. wuxiapptec.com

Synthesis of Deuterium-Labeled Thienylmalonates for Isotopic Tracing Studies

One potential strategy involves the direct deuteration of a suitable 3-substituted thiophene precursor. For instance, a silver-catalyzed hydrogen/deuterium (H/D) exchange reaction can be employed to selectively introduce deuterium at the β-position (C-3) of a thiophene ring. rsc.orgrsc.org This method is advantageous as it can be performed in the open air and utilizes D₂O as the deuterium source. rsc.org The general mechanism for such a transformation involves the activation of the C-H bond at the β-position by a silver salt, facilitating the exchange with deuterium. rsc.orgrsc.org

Alternatively, a hydrosulfido-bridged molybdenum complex could catalyze the deuteration of the thiophene ring using D₂ gas. This method has been shown to preferentially substitute the 2,5-positions initially, followed by deuteration of all four positions over a longer reaction time. By carefully controlling the reaction conditions, it may be possible to achieve selective deuteration at the 3-position.

Once a 3-deuterated thiophene precursor, such as 3-bromothiophene-d₁, is obtained, the malonate moiety can be introduced via a cross-coupling reaction. A common approach is the malonic ester synthesis, where diethyl malonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. organicchemistrytutor.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This enolate can then react with the deuterated 3-halothiophene in a nucleophilic substitution reaction to form the C-C bond at the 3-position of the thiophene ring. masterorganicchemistry.com Subsequent transesterification with methanol (B129727) would yield the desired this compound-d₁.

Isotopic tracing studies utilize stable isotopes like deuterium to follow the metabolic fate of a molecule. eurisotop.comresearchgate.netnih.govresearchgate.net By introducing deuterium-labeled this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the labeled compound and its metabolites. nih.govresearchgate.netnih.gov This allows for the unambiguous identification of metabolic pathways involving the thienylmalonate core structure.

Labeled Compound Labeling Position Proposed Synthetic Precursor Potential Application in Isotopic Tracing
This compound-d₁C-3 of thiophene ring3-Bromothiophene-d₁Elucidation of metabolic pathways and reaction mechanisms
This compound-dₓMultiple positions on thiophene ring3-Bromothiophene-dₓStudies of metabolic stability and kinetic isotope effects

Design of Analogs for Structure-Based Chemical Research

The design and synthesis of analogs of this compound are crucial for structure-based chemical research, including the investigation of structure-activity relationships (SAR). By systematically modifying the chemical structure of the parent compound, researchers can probe the interactions of these molecules with biological targets and fine-tune their chemical and physical properties.

The reactivity of this compound can be modulated by introducing various substituents onto the thiophene ring or by altering the malonate ester group. The thiophene ring is susceptible to electrophilic substitution, and the position of substituents can significantly influence the electronic properties and, consequently, the reactivity of the molecule.

Structural modifications can be broadly categorized as follows:

Substitution on the Thiophene Ring: The introduction of electron-donating or electron-withdrawing groups at the 2-, 4-, or 5-positions of the thiophene ring can alter the electron density of the ring and influence its reactivity. For example, an electron-withdrawing group, such as a nitro or cyano group, would decrease the electron density of the thiophene ring, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophiles. Conversely, electron-donating groups like alkyl or alkoxy groups would increase the electron density, enhancing its reactivity towards electrophiles.

Modification of the Malonate Group: The ester groups of the malonate moiety can be varied to influence the steric and electronic properties of the molecule. For instance, replacing the methyl groups with bulkier alkyl groups could introduce steric hindrance, which might affect the molecule's ability to bind to a target protein. The ester groups can also be hydrolyzed to the corresponding dicarboxylic acid or converted to amides, which would significantly alter the polarity and hydrogen bonding capabilities of the molecule.

Introduction of Fused Ring Systems: Fusing the thiophene ring with other aromatic or heterocyclic rings can create more complex and rigid structures. For example, the synthesis of benzothiophene (B83047) derivatives can lead to compounds with altered electronic properties and biological activities. rsc.org

These structural modifications can be guided by computational methods, such as Comparative Molecular Field Analysis (CoMFA), to predict how changes in the steric and electrostatic fields will affect the biological activity of the analogs. nih.gov The systematic exploration of these structural modifications allows for the development of a comprehensive structure-activity relationship, providing valuable insights into the chemical features required for a desired reactivity or biological effect.

Modification Strategy Example of Modification Potential Effect on Reactivity
Substitution on Thiophene RingIntroduction of an electron-withdrawing group (e.g., -NO₂)Decreased reactivity towards electrophiles, increased reactivity towards nucleophiles
Substitution on Thiophene RingIntroduction of an electron-donating group (e.g., -OCH₃)Increased reactivity towards electrophiles
Modification of Malonate GroupHydrolysis of esters to carboxylic acidsIncreased polarity and hydrogen bonding capability
Modification of Malonate GroupConversion of esters to amidesAltered steric and electronic properties, potential for new hydrogen bonding interactions
Introduction of Fused Ring SystemsFormation of a benzothiophene derivativeAltered electronic properties and molecular rigidity

Q & A

Q. Basic

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV identifies molecular ions (e.g., m/z 281 for TMTR.Et ) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in CDCl₃ confirm substituent positions (e.g., thienyl proton signals at δ 6.8–7.2 ppm) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for ester carbonyl groups (1740–1720 cm⁻¹) and thiophene C-S bonds (680–620 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

How can computational models be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

Reaction Kinetics Modeling : Parameterize density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict activation energies for SN2 mechanisms .

Solvent Effects : Use COSMO-RS simulations to assess solvent polarity impacts on transition states (e.g., THF vs. DMF) .

Validation : Compare predicted rate constants with experimental HPLC data under varied temperatures (25–60°C) .

What methodological considerations are critical when designing SAR studies for tropyl 3-thienylmalonate derivatives?

Q. Advanced

  • Structural Diversity : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) on the tropyl or thienyl moieties to probe steric/electronic effects .
  • Bioassay Design : Use radioligand binding assays (e.g., 3^3H-NMS displacement for muscarinic receptors) to quantify affinity (Ki). Include positive controls (e.g., atropine) .
  • Data Analysis : Apply QSAR models (e.g., CoMFA) correlating logP, polar surface area, and IC50 values .

What purification methods are effective for isolating this compound from complex reaction mixtures?

Q. Basic

  • Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and saturated NaCl solution (pH 7) .
  • Chromatography : Use flash silica columns with gradients (e.g., 5% → 30% ethyl acetate in hexane) for polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (≥98% by HPLC) .

How do solvent polarity and temperature influence the enolate formation kinetics of this compound in alkylation reactions?

Q. Advanced

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize enolate intermediates, increasing alkylation rates (k ≈ 0.15 min⁻¹ in DMSO vs. 0.05 min⁻¹ in THF) .
  • Temperature : Arrhenius plots show activation energy (Ea) of 45 kJ/mol in DMF; reactions at 40°C achieve 90% conversion in 2 hours vs. 6 hours at 25°C .
  • Additives : Catalytic LDA (0.1 eq.) accelerates enolate formation in low-polarity solvents .

What in vitro assays are suitable for evaluating the receptor-binding affinity of 3-thienylmalonate derivatives?

Q. Advanced

  • Radioligand Competition Assays : Incubate derivatives with 3^3H-labeled antagonists (e.g., 3^3H-QNB) in CHO-K1 cells expressing M3 receptors. Calculate Ki using Cheng-Prusoff equation .
  • Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess agonist/antagonist activity .
  • Selectivity Profiling : Screen against receptor panels (e.g., adrenergic, dopaminergic) to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.